![molecular formula C12H13N3O2 B13310238 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline](/img/structure/B13310238.png)
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline is a chemical compound that features a unique structure combining an aniline moiety with a 1,2,4-oxadiazole ring. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity. Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the aniline moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO at ambient temperature . The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroaniline derivatives, while reduction of the oxadiazole ring can lead to various amine-containing heterocycles.
Scientific Research Applications
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Its derivatives are explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The exact mechanism of action of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Oxadiazol-3-yl)aniline: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Contains a pyridine ring instead of an aniline moiety, which can alter its chemical properties and applications.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan:
Uniqueness
The uniqueness of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline lies in its combination of the cyclopropyl group, oxadiazole ring, and aniline moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline |
InChI |
InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2 |
InChI Key |
HDERDDYHTLFLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
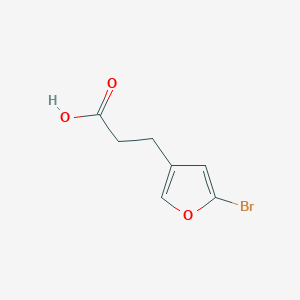
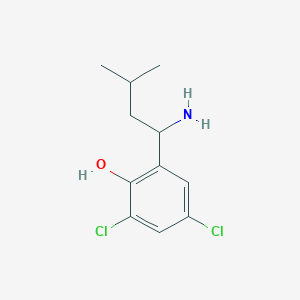
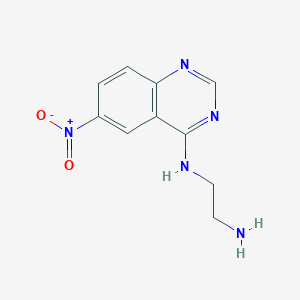
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)
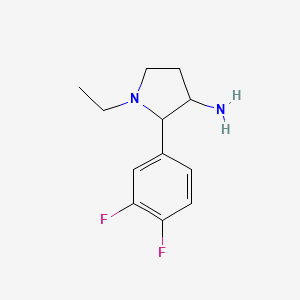
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)

![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)
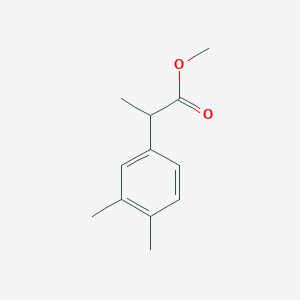
amine](/img/structure/B13310223.png)
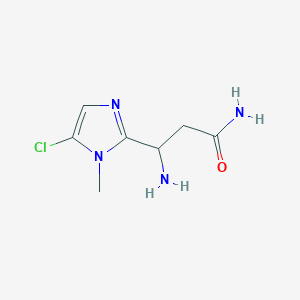
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
